N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a trifluoromethylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-yl and trifluoromethylbenzenesulfonamide intermediates. The key steps include:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Preparation of the trifluoromethylbenzenesulfonamide:
Coupling of the intermediates: The final step involves coupling the furan-2-yl intermediate with the trifluoromethylbenzenesulfonamide under suitable conditions, such as using a base like sodium hydride or potassium carbonate in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The furan ring and sulfonamide moiety can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group would yield a ketone or aldehyde, while nucleophilic substitution of the trifluoromethyl group could introduce various functional groups .
Scientific Research Applications
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in enzymes or receptors. The furan ring and hydroxypropyl group can participate in hydrogen bonding and other interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-methylbenzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-chlorobenzenesulfonamide: Similar structure but with a chlorine atom instead of a trifluoromethyl group.
Uniqueness
N-(3-(furan-2-yl)-3-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity, metabolic stability, and potential for unique biological interactions .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-3-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4S/c15-14(16,17)10-3-5-11(6-4-10)23(20,21)18-8-7-12(19)13-2-1-9-22-13/h1-6,9,12,18-19H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBJMHJFDMTNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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